Tyr-ile-gly-ser-arg
Overview
Description
The peptide sequence Tyr-Ile-Gly-Ser-Arg (YIGSR) is derived from adhesion molecules and plays a significant role in the affinity and specificity of antibodies, as well as in the inhibition of metastatic formation of malignant tumor cells. The sequence is a part of the cell attachment site in laminin, which is a critical protein in the extracellular matrix that influences cell adhesion, differentiation, and migration .
Synthesis Analysis
The synthesis of YIGSR and its derivatives has been explored in various studies. One approach involved the polymerization procedure with diphenylphosphoryl azide (DPPA), which resulted in a polypeptide that inhibited metastatic formation more effectively than the pentapeptide itself . Another study described the enzymatic synthesis of YIGSR derivatives in organic solvents using enzymes sorbed on macroporous silica surface as catalysts .
Molecular Structure Analysis
The molecular structure of YIGSR is composed of five amino acids: tyrosine (Tyr), isoleucine (Ile), glycine (Gly), serine (Ser), and arginine (Arg). This structure is significant in the context of antibody affinity and specificity, where Tyr, Ser, and Gly contribute to high specificity and affinity in synthetic antibodies, while Arg is associated with increased nonspecific binding .
Chemical Reactions Analysis
The chemical reactivity of YIGSR is influenced by the properties of its constituent amino acids. For instance, the presence of Arg in the sequence can lead to nonspecific binding, which is detrimental to the specificity of antibodies. The sequence's ability to inhibit tumor cell adhesion suggests that it may interfere with the adhesive interactions of tumor cells with specific sites in target organs .
Physical and Chemical Properties Analysis
The physical and chemical properties of YIGSR contribute to its biological function. The sequence's inhibitory effect on metastatic formation indicates that it may alter the physical interactions between tumor cells and the extracellular matrix. The polypeptides containing YIGSR sequences have been shown to reduce lung tumor colonies and prolong survival time in mice, suggesting that the sequence's properties are crucial for its antimetastatic effects .
Scientific Research Applications
Molecular Recognition
- Tyr in the YIGSR sequence is optimal for mediating contacts contributing favorably to both affinity and specificity in protein-protein interactions, as explored in synthetic antibody libraries. Gly is effective in providing conformational flexibility for optimal binding contacts (Birtalan, Fisher, & Sidhu, 2010).
Cell Adhesion and Migration
- YIGSR-containing peptides have been used to create cell-adhesive substrates, promoting the adhesion and spreading of human foreskin fibroblasts. These substrates are useful in studying receptor-mediated cell adhesion (Massia & Hubbell, 1990).
Tumor Growth and Metastasis Inhibition
- Multimeric forms of YIGSR peptides show strong activity in inhibiting tumor growth and metastasis. This suggests potential clinical applications for these compounds (Nomizu, Yamamura, Kleinman, & Yamada, 1993).
Protein-Protein Interactions
- Arg in YIGSR is less effective than Tyr for molecular recognition and contributes to non-specific interactions. Tyr, Ser, and Gly in combination can generate synthetic antibodies with high specificity and affinity (Birtalan, Zhang, Fellouse, Shao, Schaefer, & Sidhu, 2008).
Laminin-related Applications
- YIGSR is derived from the laminin B1 chain and plays a role in stimulating cell adhesion and migration, with potential implications for inhibiting tumor metastases (Kleinman, Graf, Iwamoto, Sasaki, Schasteen, Yamada, Martin, & Robey, 1989).
Biochemical Applications
- Laminin-related peptide analogs including YIGSR have been studied for theirinhibitory effects on experimental metastasis. The presence of Arg in the YIGSR sequence is particularly important for this inhibitory effect (Kawasaki, Murakami, Namikawa, Mizuta, Iwai, Yamashiro, Hama, Yamamoto, & Mayumi, 1994).
Apoptosis Induction
- A multimeric synthetic YIGSR-containing polypeptide from laminin induced apoptosis in human fibrosarcoma cells, suggesting a potential role in the antimetastatic and antitumor effects of the YIGSR peptide (Kim, Schnaper, Nomizu, Yamada, & Kleinman, 1994).
Surface Chemistry
- Covalently immobilized YIGSR peptides on surfaces have been used to support cell spreading and study cell-material interactions. This has implications in biomaterials and tissue engineering (Massia, Rao, & Hubbell, 1993).
Tissue Engineering
- Adhesive peptides, including YIGSR, conjugated to polymeric materials like PAMAM dendrimers, have shown to enhance cell responses, which is significant for various tissue engineering applications (Maturavongsadit, Bi, Gado, Nie, & Wang, 2016).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOGMBZGFFZBMK-LJZWMIMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911775 | |
Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyr-ile-gly-ser-arg | |
CAS RN |
110590-64-2, 120940-31-0 | |
Record name | Tyrosyl-isoleucyl-glycyl-seryl-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(tyrosyl-isoleucyl-glycyl-seryl-arginine) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120940310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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